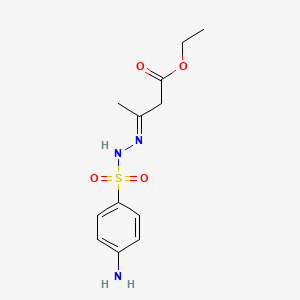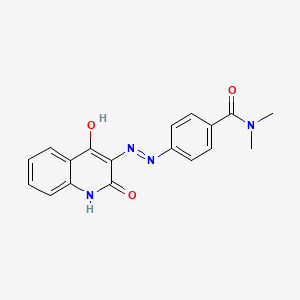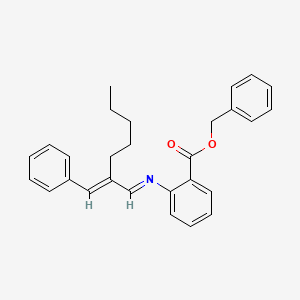
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate is an organic compound with the molecular formula C28H29NO2 and a molecular weight of 411.53536 g/mol . This compound is known for its complex structure, which includes a benzyl group, a phenylmethylene group, and a heptylidene group, all connected through an amino benzoate linkage .
Vorbereitungsmethoden
The synthesis of Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate can be achieved through various synthetic routes. One common method involves the condensation reaction between benzylamine and 2-(phenylmethylene)heptanal in the presence of a suitable catalyst . The reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion of the reactants. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Analyse Chemischer Reaktionen
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Substitution reactions often involve nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzoates and amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand in receptor binding studies . In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets . In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathway involved .
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-((2-(phenylmethylene)heptylidene)amino)benzoate can be compared to similar compounds such as Methyl 2-[(2-benzylideneheptylidene)amino]benzoate . While both compounds share a similar core structure, this compound is unique due to its specific substituents and the resulting chemical properties . Other similar compounds include various benzylidene and heptylidene derivatives, each with their own unique set of properties and applications .
Eigenschaften
CAS-Nummer |
83803-49-0 |
|---|---|
Molekularformel |
C28H29NO2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
benzyl 2-[[(2E)-2-benzylideneheptylidene]amino]benzoate |
InChI |
InChI=1S/C28H29NO2/c1-2-3-6-17-25(20-23-13-7-4-8-14-23)21-29-27-19-12-11-18-26(27)28(30)31-22-24-15-9-5-10-16-24/h4-5,7-16,18-21H,2-3,6,17,22H2,1H3/b25-20+,29-21? |
InChI-Schlüssel |
UOPPNCPBLNRIMU-UVMMFVEBSA-N |
Isomerische SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


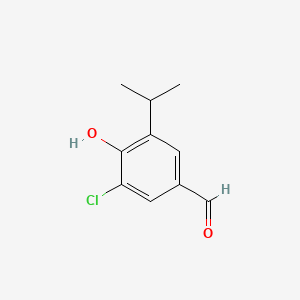

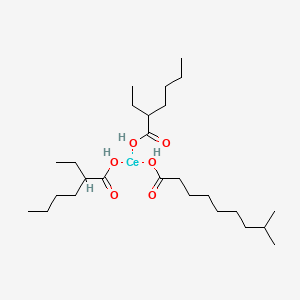
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)
![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
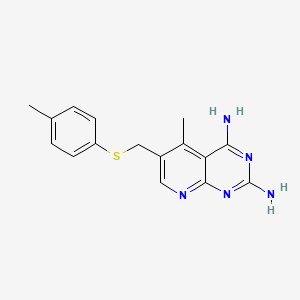
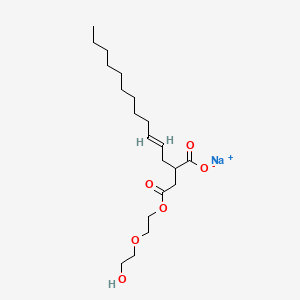
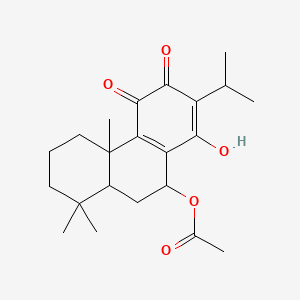
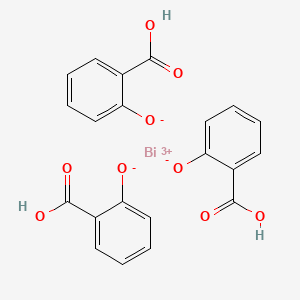
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
